molecular formula C9H11FOS B6297693 [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol CAS No. 2145093-92-9

[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol

Cat. No.: B6297693
CAS No.: 2145093-92-9
M. Wt: 186.25 g/mol
InChI Key: NVKNRWCADITHBU-UHFFFAOYSA-N
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Description

[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methylsulfanyl group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Thiomethylation: The methylsulfanyl group is introduced through thiomethylation reactions using reagents like methylthiol or dimethyl disulfide.

    Methanol Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [3-Fluoro-4-methylphenyl]methanol: Lacks the methylsulfanyl group.

    [4-Methyl-2-(methylsulfanyl)phenyl]methanol: Lacks the fluorine atom.

    [3-Fluoro-2-(methylsulfanyl)phenyl]methanol: Lacks the methyl group.

Uniqueness

  • The presence of both fluorine and methylsulfanyl groups in [3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(3-fluoro-4-methyl-2-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKNRWCADITHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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